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Abstract
This technical guide provides a comprehensive overview of the key spectroscopic data for the

aromatic compound 3-Hydroxy-5-nitrobenzonitrile (CAS No: 929000-02-2, Molecular

Formula: C₇H₄N₂O₃).[1] As a molecule incorporating a hydroxyl, a nitro, and a nitrile group on a

benzene ring, its structural elucidation relies on a multi-faceted spectroscopic approach. This

document presents a detailed analysis of its predicted Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data. The methodologies for data acquisition and

the rationale behind spectral interpretation are discussed, offering a valuable resource for

researchers in medicinal chemistry, materials science, and synthetic organic chemistry.

Introduction
3-Hydroxy-5-nitrobenzonitrile is a substituted aromatic compound with a molecular weight of

164.12 g/mol .[1] Its utility in biochemical and proteomics research necessitates unambiguous

structural confirmation, which is best achieved through a combination of modern spectroscopic

techniques. This guide offers an in-depth analysis of the predicted spectroscopic signature of

this molecule, providing a foundational dataset for its identification and characterization.

The strategic placement of electron-withdrawing (nitro and nitrile) and electron-donating

(hydroxyl) groups on the aromatic ring creates a distinct electronic environment, which is

reflected in its spectroscopic properties. Understanding these properties is crucial for quality

control in synthesis and for predicting the molecule's reactivity and potential applications.
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Molecular Structure and Atom Numbering
For clarity in the subsequent spectroscopic analysis, the atoms of 3-Hydroxy-5-
nitrobenzonitrile are numbered as shown in the diagram below. This numbering scheme will

be used for the assignment of NMR signals.

Caption: Molecular structure of 3-Hydroxy-5-nitrobenzonitrile with atom numbering for NMR

assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. Due to the lack of experimentally published spectra, the following data is

predicted based on established principles of chemical shifts and coupling constants, supported

by computational prediction tools.[2][3][4][5]

Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and

the hydroxyl proton. The electron-withdrawing nature of the nitro and nitrile groups will

significantly deshield the aromatic protons, shifting them downfield.

Proton

Predicted

Chemical Shift

(ppm)

Multiplicity

Coupling

Constant (J,

Hz)

Integration

H-O ~10-12 Broad Singlet - 1H

H-4 ~8.5 - 8.7

Triplet (t) or

Doublet of

Doublets (dd)

J ≈ 2.0 - 2.5 Hz 1H

H-2 ~8.2 - 8.4

Triplet (t) or

Doublet of

Doublets (dd)

J ≈ 2.0 - 2.5 Hz 1H

H-6 ~7.8 - 8.0

Triplet (t) or

Doublet of

Doublets (dd)

J ≈ 2.0 - 2.5 Hz 1H
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Interpretation:

Hydroxyl Proton (H-O): The phenolic proton is acidic and its chemical shift is highly

dependent on solvent, concentration, and temperature. It is expected to appear as a broad

singlet in a downfield region.

Aromatic Protons (H-2, H-4, H-6): These three protons are on the aromatic ring.

H-4: This proton is situated between two electron-withdrawing groups (nitro and nitrile) and

is expected to be the most deshielded, appearing at the lowest field. It will likely appear as

a triplet due to coupling with H-2 and H-6, with a small meta-coupling constant (J).

H-2: This proton is ortho to the hydroxyl group and meta to the nitro group. It is expected

to be significantly deshielded. It will likely appear as a triplet due to meta-coupling with H-4

and H-6.

H-6: This proton is ortho to the nitrile group and meta to the nitro group. It is also expected

to be deshielded and appear as a triplet due to meta-coupling with H-2 and H-4.

Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The

chemical shifts are influenced by the nature of the substituents on the aromatic ring.

Carbon Predicted Chemical Shift (ppm)

C-3 (C-NO₂) ~148 - 152

C-1 (C-OH) ~155 - 159

C-5 (C-CN) ~110 - 114

C-Nitrile (CN) ~117 - 120

C-4 ~130 - 134

C-2 ~125 - 129

C-6 ~120 - 124
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Interpretation:

C-1 and C-3: The carbons directly attached to the highly electronegative oxygen and nitro

group (C-1 and C-3) are expected to be the most deshielded and appear at the lowest field.

C-Nitrile: The nitrile carbon itself has a characteristic chemical shift in the range of 117-120

ppm.

C-5: The carbon bearing the nitrile group (C-5) is expected to be significantly upfield

compared to the other substituted carbons.

C-2, C-4, C-6: These protonated carbons will appear in the aromatic region, with their

specific shifts influenced by the combined electronic effects of the substituents.

Experimental Protocol for NMR Data Acquisition
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Sample Preparation

Data Acquisition (400 MHz Spectrometer)

Data Processing

Dissolve ~5-10 mg of 3-Hydroxy-5-nitrobenzonitrile
in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6).

Add a small amount of TMS as an internal standard (0 ppm).

Transfer the solution to a 5 mm NMR tube.

Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Acquire the ¹H NMR spectrum (e.g., 16 scans).

Acquire the ¹³C NMR spectrum (e.g., 1024 scans).

Apply Fourier transformation to the raw data (FID).

Phase correct the spectra.

Calibrate the chemical shift scale using the TMS signal.

Integrate the ¹H NMR signals and measure coupling constants.

Click to download full resolution via product page

Caption: Standard workflow for acquiring NMR spectra of 3-Hydroxy-5-nitrobenzonitrile.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies. The predicted IR spectrum of 3-Hydroxy-5-
nitrobenzonitrile will be dominated by absorptions from the O-H, C≡N, N-O, and aromatic C-H

and C=C bonds.

Functional Group Vibrational Mode
Predicted

Wavenumber (cm⁻¹)
Intensity

Phenol O-H Stretching 3200 - 3600 Broad, Strong

Aromatic C-H Stretching 3000 - 3100 Medium, Sharp

Nitrile C≡N Stretching 2220 - 2240 Strong, Sharp

Aromatic C=C Stretching 1450 - 1600 Medium to Strong

Nitro N-O Asymmetric Stretching 1500 - 1550 Strong

Nitro N-O Symmetric Stretching 1330 - 1370 Strong

C-O Stretching 1200 - 1300 Medium

Aromatic C-H Out-of-plane Bending 700 - 900 Strong

Interpretation:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is a clear

indication of the hydroxyl group, with the broadening due to hydrogen bonding.

C≡N Stretch: The nitrile group will exhibit a very characteristic sharp and strong absorption

band around 2220-2240 cm⁻¹.[6]

N-O Stretches: The nitro group will show two strong absorption bands corresponding to its

asymmetric and symmetric stretching vibrations, typically in the ranges of 1500-1550 cm⁻¹

and 1330-1370 cm⁻¹, respectively.[7]

Aromatic Region: The spectrum will also feature several bands corresponding to aromatic C-

H stretching just above 3000 cm⁻¹ and C=C stretching in the 1450-1600 cm⁻¹ region. Strong
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bands in the fingerprint region (700-900 cm⁻¹) will be due to C-H out-of-plane bending, which

can be indicative of the substitution pattern.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrum
Molecular Ion (M⁺•): The exact mass of 3-Hydroxy-5-nitrobenzonitrile (C₇H₄N₂O₃) is

164.0222 Da. The molecular ion peak is expected to be observed at m/z = 164.

Major Fragment Ions: The fragmentation of the molecular ion is expected to proceed through

several characteristic pathways for aromatic nitro compounds and phenols.

m/z Predicted Fragment Neutral Loss

134 [M - NO]⁺ NO (30 Da)

118 [M - NO₂]⁺ NO₂ (46 Da)

90 [M - NO₂ - CO]⁺ NO₂ and CO (74 Da)

63 [C₅H₃]⁺ Further fragmentation

Fragmentation Pathway:

[M]⁺•
m/z = 164

[M - NO]⁺
m/z = 134- NO

[M - NO₂]⁺
m/z = 118

- NO₂

[M - NO₂ - CO]⁺
m/z = 90

- CO

Click to download full resolution via product page

Caption: Predicted major fragmentation pathway for 3-Hydroxy-5-nitrobenzonitrile in EI-MS.
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Interpretation: The fragmentation of aromatic nitro compounds is often characterized by the

loss of NO and NO₂.[8] The loss of a nitro group (NO₂) to give a fragment at m/z 118 is a

common pathway. Subsequent loss of carbon monoxide (CO) from the resulting phenoxide-

type ion would lead to a fragment at m/z 90.

Experimental Protocol for Mass Spectrometry Data
Acquisition
A standard method for analyzing a solid sample like 3-Hydroxy-5-nitrobenzonitrile would be

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Sample Preparation: Dissolve a small amount of the compound in a volatile organic solvent

(e.g., methanol or ethyl acetate).

GC Separation: Inject the sample into a GC equipped with a suitable capillary column (e.g.,

HP-5ms). The oven temperature can be programmed to ramp from a low temperature (e.g.,

100 °C) to a high temperature (e.g., 280 °C) to ensure elution of the compound.

Ionization: The eluted compound enters the mass spectrometer and is ionized using a

standard electron energy of 70 eV.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a

mass analyzer (e.g., a quadrupole).

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Conclusion
This technical guide provides a detailed, albeit predicted, spectroscopic profile of 3-Hydroxy-5-
nitrobenzonitrile. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with the

methodologies for their acquisition and interpretation, serve as a crucial reference for any

researcher working with this compound. The distinct spectral features arising from the interplay

of its functional groups should allow for its straightforward identification and characterization in

a laboratory setting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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